1-Bromo-2-methoxybutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

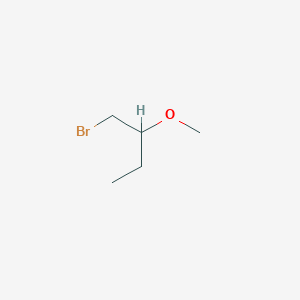

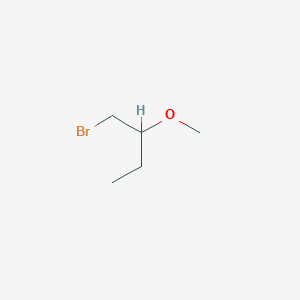

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methoxybutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-3-5(4-6)7-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWMGSKUKFNYCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CBr)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Identification and Structural Analysis

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Bromo-2-methoxybutane

This document provides a comprehensive technical overview of this compound, a versatile bifunctional molecule of significant interest in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this guide synthesizes core chemical principles with practical, field-proven insights into the compound's properties, reactivity, and applications.

This compound is a halogenated ether with the chemical formula C₅H₁₁BrO.[1][2][3] Its structure features a butane backbone with a bromine atom on the first carbon (C1) and a methoxy group on the second carbon (C2). This arrangement classifies it as a primary alkyl halide, a structural feature that profoundly influences its reactivity.[1] The presence of a stereocenter at C2 means the compound exists as a pair of enantiomers, (2S)-1-bromo-2-methoxybutane and (2R)-1-bromo-2-methoxybutane.[4]

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 24618-34-6 | [1][2][5] |

| Molecular Formula | C₅H₁₁BrO | [1][2][3] |

| Molecular Weight | 167.04 g/mol | [1][2][4] |

| Canonical SMILES | CCC(CBr)OC | [1][2] |

| InChI Key | ZDWMGSKUKFNYCX-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties: A Quantitative Overview

The physical properties of this compound are consistent with a moderately polar organic halide. Its boiling point is elevated relative to simpler alkyl halides due to its increased molecular weight and the presence of the ether functional group, which enhances van der Waals forces.[1] The compound is typically a colorless to pale yellow liquid.[1]

| Property | Value | Notes |

| Boiling Point (Calculated) | 128.79 °C (401.94 K) | At standard atmospheric pressure.[1] |

| Aqueous Solubility | Limited (~28 mg/L) | Calculated log water solubility of -1.55, reflecting its primarily hydrocarbon character.[1] |

| Organic Solvent Compatibility | Extensive | Readily soluble in common organic solvents like ethers, alcohols, and chlorinated hydrocarbons. |

| Vapor Pressure & Volatility | Moderate | A Kovats retention index of 846 indicates intermediate volatility.[1][2] |

Synthesis and Purification Protocols

The most common laboratory synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 2-methoxybutan-1-ol.

Protocol: Synthesis from 2-methoxybutan-1-ol via Acid-Catalyzed Bromination

This protocol describes the conversion of 2-methoxybutan-1-ol to this compound using hydrobromic acid with a sulfuric acid catalyst. The key principle is the protonation of the alcohol's hydroxyl group by the strong acid, converting it into a good leaving group (water), which is then displaced by the bromide nucleophile.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a heating mantle. Ensure all glassware is dry.

-

Reagent Charging: To the flask, add 2-methoxybutan-1-ol. Cautiously add concentrated hydrobromic acid (48%) and a catalytic amount of concentrated sulfuric acid.

-

Reaction Conditions: Heat the mixture to reflux at approximately 90–95°C.[1] Maintain this temperature for 12–16 hours to ensure the reaction proceeds to completion. The extended reaction time is necessary due to the slight steric hindrance from the methoxy group at the β-position.[1]

-

Workup and Isolation: After cooling, transfer the mixture to a separatory funnel. Wash with water, followed by a saturated sodium bicarbonate solution to neutralize excess acid, and finally with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure. The crude product is then purified by distillation to yield pure this compound (approximate yield: 42.9%).[1]

Causality Behind Experimental Choices:

-

Reflux: Heating under reflux prevents the loss of the volatile reactant and product, ensuring the reaction can be maintained at a constant, elevated temperature to achieve a reasonable rate.[6]

-

H₂SO₄ Catalyst: Sulfuric acid acts as a catalyst by protonating the hydroxyl group, making it a much better leaving group (H₂O vs. OH⁻), thereby facilitating the substitution reaction.[1]

-

Aqueous Workup: The washing steps are critical to remove unreacted acids, salts, and water-soluble impurities, leading to a cleaner crude product before the final distillation.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the carbon-bromine bond. The bromine atom is a good leaving group, making the C1 carbon electrophilic and susceptible to attack by nucleophiles. The compound primarily participates in nucleophilic substitution and base-induced elimination reactions.[1]

Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound strongly favors the Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1] This pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral (in this molecule, the reaction occurs at an achiral center, but the principle is key).[7] The reaction proceeds in a single, concerted step.[6][8]

The Sₙ1 mechanism, which involves the formation of a carbocation intermediate, is less likely due to the instability of the primary carbocation that would need to form.[1][6]

Caption: Generalized SN2 reaction mechanism.

Elimination Reactions

In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), this compound can undergo an E2 (bimolecular elimination) reaction to form an alkene.[1][9] This reaction is also a concerted process where the base removes a proton from the C2 carbon, simultaneously forming a double bond between C1 and C2 and ejecting the bromide ion.[9][10]

Competition between Sₙ2 and E2 is a critical consideration. Strong, non-bulky bases/nucleophiles (e.g., NaOH, NaOEt) will favor substitution, while strong, bulky bases (e.g., t-BuOK) will favor elimination due to steric hindrance preventing nucleophilic attack at the C1 carbon.[9][11]

Caption: Generalized E2 reaction mechanism.

Spectroscopic Profile

While specific spectra are proprietary, the structure of this compound allows for the confident prediction of its key spectroscopic features.

-

¹H NMR: The spectrum would be complex due to the chiral center at C2, potentially making adjacent protons diastereotopic. Key signals would include:

-

A multiplet for the -CH₂Br protons, shifted downfield due to the bromine's electron-withdrawing effect.

-

A singlet for the -OCH₃ protons around 3.3-3.4 ppm.

-

Multiplets for the -CH- and -CH₂- protons of the butyl chain.

-

A triplet for the terminal -CH₃ group.

-

-

¹³C NMR: Expect five distinct signals corresponding to the five unique carbon atoms in the molecule. The -CH₂Br carbon would appear furthest downfield among the sp³ carbons, followed by the -CHO- carbon.

-

IR Spectroscopy: Characteristic peaks would include C-H stretching vibrations (~2850-3000 cm⁻¹), a strong C-O stretching vibration for the ether linkage (~1100 cm⁻¹), and a C-Br stretching vibration in the fingerprint region (~500-600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) and the [M+2]⁺ peak, with roughly equal intensities, which is indicative of the presence of one bromine atom.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[12]

-

GHS Hazard Statements:

-

Precautionary Measures:

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis.[1]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a building block for introducing the 2-methoxybutyl moiety into more complex target molecules.[1]

-

Alkylation Reactions: The reactive C-Br bond allows it to act as an alkylating agent, forming new carbon-carbon or carbon-heteroatom bonds through Sₙ2 reactions with appropriate nucleophiles.[1]

-

Grignard Reagents: It can be used to prepare the corresponding Grignard reagent, which is a powerful tool for forming new C-C bonds with carbonyl compounds and other electrophiles.[1]

Its unique substitution pattern provides a scaffold that is utilized in the synthesis of a wide range of more complex chemical structures.

References

-

This compound | C5H11BrO | CID 523983 - PubChem. (URL: [Link])

-

(2S)-1-bromo-2-methoxybutane | C5H11BrO | CID 124389861 - PubChem. (URL: [Link])

-

This compound (C5H11BrO) - PubChemLite. (URL: [Link])

-

Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC - NIH. (URL: [Link])

-

Ether - Synthesis, Reactions, Uses - Britannica. (URL: [Link])

-

Synthesis of Ethers - Organic Chemistry - Jack Westin. (URL: [Link])

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

Williamson Ether Synthesis: Alkoxide + Primary Haloalkane - YouTube. (URL: [Link])

-

2-Bromo-1-methoxybutane | C5H11BrO | CID 523992 - PubChem. (URL: [Link])

-

Elimination Reactions. (URL: [Link])

-

The Reactivity and Applications of 1-Bromo-2-methylbutane in Chemical Processes. (URL: [Link])

-

Proton NMR spectrum of 1-bromo-2-methylbutane: Simulated and Real Spectra Analysis. (URL: [Link])

-

Cas 534-00-9,(S)-1-Bromo-2-methylbutane | lookchem. (URL: [Link])

-

Why does 1-Bromo-2-methylbutane not form a racemic mixture on nucleophilic substitution by OH- ion even though it's chiral? - Quora. (URL: [Link])

-

Elimination Reactions of Alkyl Halides - MSU chemistry. (URL: [Link])

-

(S)-(+)-1-Bromo-2-methylbutane - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

-

1-Bromo-2-(2-methoxyethoxy)ethane - NIST WebBook. (URL: [Link])

-

(2R)-1-Bromo-2-methylbutane | C5H11Br | MD Topology | NMR. (URL: [Link])

-

nucleophilic substitution - halogenoalkanes and hydroxide ions - Chemguide. (URL: [Link])

-

Exercise 13: - Elimination reactions 1. When 3-bromo-2,2-dimethylbutane is heated with a dilute solution of sodium ethoxide in e. (URL: [Link])

- Ellesmere OCR A level Chemistry - 4.2.2 (a,b,c) Nucleophilic substitution of Primary Haloalkanes - Google Sites. (URL: )

-

Two Elimination Reaction Patterns - Master Organic Chemistry. (URL: [Link])

-

[Chemistry] R 1 bromo 2 methylbutane undergoes substitution when reacted with sodium iodide NaI in - YouTube. (URL: [Link])

-

When cis 1 bromo 2 methylcyclohexane is treated with methanol and heat, four different products are - YouTube. (URL: [Link])

-

1-Bromo-2-(2-methoxyethoxy)ethane - NIST WebBook. (URL: [Link])

Sources

- 1. Buy this compound | 24618-34-6 [smolecule.com]

- 2. This compound | C5H11BrO | CID 523983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C5H11BrO) [pubchemlite.lcsb.uni.lu]

- 4. (2S)-1-bromo-2-methoxybutane | C5H11BrO | CID 124389861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 24618-34-6 | ZAA61834 [biosynth.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. echemi.com [echemi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 1-Bromo-2-methoxybutane for Advanced Synthesis

Abstract

1-Bromo-2-methoxybutane is a versatile bifunctional organic compound featuring both an alkyl halide and an ether group. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, and reactivity. We will explore its critical role as a synthetic intermediate in pharmaceutical and agrochemical research, detailing its participation in nucleophilic substitution and elimination reactions. This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into its practical applications and handling.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of safe and reproducible science. This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images or enantiomers.

-

IUPAC Name : The systematic name for this compound is This compound .[1] When referring to a specific stereoisomer, the name is prepended with (2S)- or (2R)- to denote the configuration at the chiral center (carbon-2), e.g., (2S)-1-bromo-2-methoxybutane .[2] Commercially available products are often a racemic mixture, containing equal amounts of both enantiomers.

-

CAS Number : The Chemical Abstracts Service registry number for the racemic mixture is 24618-34-6 .[1][3]

-

Synonyms : Common synonyms include "Butane, 1-bromo-2-methoxy-".[1]

-

Molecular Weight : 167.04 g/mol [1]

It is crucial to distinguish this compound from its structural isomer, 2-bromo-1-methoxybutane (CAS No. 24618-35-7), where the positions of the bromo and methoxy groups are reversed.[4]

Physicochemical and Spectroscopic Properties

Understanding the physical properties of a reagent is paramount for designing experiments, particularly for purification and scale-up.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 167.04 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | Smolecule[3] |

| Boiling Point | ~128.8 °C (Calculated) | Smolecule[3] |

| Solubility | Limited in water (~28 mg/L); Soluble in organic solvents | Smolecule[3] |

| SMILES | CCC(CBr)OC | PubChem[1] |

| InChIKey | ZDWMGSKUKFNYCX-UHFFFAOYSA-N | PubChem[1] |

While detailed experimental spectroscopic data is not widely published, expected ¹H and ¹³C NMR signals can be predicted based on the structure. The ¹H NMR spectrum would characteristically show a diastereotopic methylene group (-CH₂Br) adjacent to the chiral center, along with signals for the methoxy group, the chiral proton (-CHO-), and the ethyl group.

Synthesis and Manufacturing Insights

The synthesis of this compound is typically achieved via nucleophilic substitution on an alcohol precursor. The choice of method often depends on the desired scale, stereochemical outcome, and available starting materials.

Primary Synthetic Route: Bromination of 2-Methoxybutan-1-ol

The most common and efficient laboratory-scale synthesis involves the conversion of the primary alcohol, 2-methoxybutan-1-ol, to the corresponding bromide.

-

Expert Insight : While hydrobromic acid (HBr) can be used, phosphorus tribromide (PBr₃) is often preferred.[3] PBr₃ offers milder reaction conditions, which helps to minimize acid-catalyzed side reactions such as elimination or ether cleavage. The reaction proceeds via an SN2 mechanism, which, if a stereochemically pure starting alcohol is used, results in a predictable inversion of stereochemistry.

Caption: Fig. 1: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound in drug development stems from its dual functionality. The primary bromide is an excellent electrophile for nucleophilic substitution, while the ether linkage is relatively stable under many reaction conditions.

Nucleophilic Substitution Reactions (SN2)

As a primary alkyl halide, this compound is an excellent substrate for SN2 reactions.[3] The bromine atom serves as a good leaving group, allowing for the introduction of a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.

-

Application in Drug Development : This reactivity is fundamental for building molecular complexity. For instance, it can be used to alkylate amines, phenols, thiols, or carbanions, which are common steps in the synthesis of pharmaceutical intermediates. The presence of the methoxy group at the C2 position can influence the molecule's polarity and conformational properties, which is a valuable feature in drug design.

BrOCH₃ ││ CH₂—CH—CH₂CH₃

]; "TS" [label=<

δ⁻OCH₃δ⁻ Nu---CH₂—CH---Br │ CH₂CH₃

, fontcolor="#EA4335"]; "Product" [label=<

OCH₃ │ Nu—CH₂—CH—CH₂CH₃

]; "LG" [label="Br⁻ (Leaving Group)"];

"Nu" -> "Substrate" [label="Attack", color="#4285F4"]; "Substrate" -> "TS" [label="Transition State", arrowhead=none, style=dashed]; "TS" -> "Product"; "TS" -> "LG"; } caption [label="Fig. 2: Generalized SN2 reaction of this compound.", fontname="Arial", fontsize=12]; }

Caption: Fig. 2: Generalized SN2 reaction of this compound.

Elimination Reactions (E2)

When treated with strong, sterically hindered bases (e.g., potassium tert-butoxide), this compound can undergo elimination reactions to form alkenes.[3] The regioselectivity of this reaction (Zaitsev vs. Hofmann product) would be influenced by the choice of base and solvent system.

Grignard Reagent Formation

The compound can react with magnesium metal to form a Grignard reagent. This transforms the electrophilic carbon into a potent nucleophile, enabling the formation of new C-C bonds with carbonyls and other electrophiles. This is a powerful tool for extending the carbon skeleton.

Experimental Protocol: Nucleophilic Substitution

The following is a representative, self-validating protocol for the alkylation of a generic nucleophile (sodium phenoxide) using this compound.

Objective: To synthesize 1-methoxy-2-(phenoxymethyl)butane.

Materials:

-

Phenol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

This compound (1.05 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous NH₄Cl

-

Saturated aqueous NaCl (brine)

-

Anhydrous MgSO₄

Protocol:

-

Deprotonation (Self-Validation: Cessation of H₂ gas evolution)

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

-

Add phenol (1.0 eq) and stir until dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH (1.1 eq) portion-wise. Causality : Adding NaH slowly to a cooled solution safely controls the exothermic reaction and the evolution of flammable hydrogen gas.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

-

-

Alkylation (Self-Validation: TLC analysis showing consumption of phenol)

-

Add this compound (1.05 eq) dropwise to the solution of sodium phenoxide.

-

Heat the reaction mixture to 60 °C and monitor by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed (typically 4-12 hours).

-

-

Workup and Extraction

-

Cool the reaction to room temperature and cautiously quench by slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the layers. Wash the organic layer sequentially with water and then brine. Causality : The brine wash helps to remove residual water from the organic layer, improving drying efficiency.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification and Validation

-

Filter off the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product via flash column chromatography on silica gel.

-

Final Validation : Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Safety and Handling

This compound is a flammable liquid and an irritant.[1]

-

Hazard Statements :

-

Precautionary Measures :

-

Handle only in a well-ventilated chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[6]

-

Keep away from heat, sparks, and open flames.[7] Ground and bond containers when transferring material.[5]

-

Store in a tightly closed container in a cool, dry, well-ventilated area.[5]

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[6][8]

References

- Smolecule. (n.d.). This compound.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-1-bromo-2-methoxybutane. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Butane, 1-bromo-2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-methoxybutane. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). (S)-1-Bromo-2-methylbutane. Retrieved from [Link]

- Alfa Aesar. (2025).

- Sigma-Aldrich. (2025).

- Capot Chemical. (2025).

Sources

- 1. This compound | C5H11BrO | CID 523983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-1-bromo-2-methoxybutane | C5H11BrO | CID 124389861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 24618-34-6 [smolecule.com]

- 4. 2-Bromo-1-methoxybutane | C5H11BrO | CID 523992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. capotchem.com [capotchem.com]

1-Bromo-2-methoxybutane CAS number 24618-34-6

An In-depth Technical Guide to 1-Bromo-2-methoxybutane (CAS: 24618-34-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 24618-34-6), a versatile bifunctional organic compound. Possessing both a primary alkyl halide and an ether functional group, this molecule serves as a valuable intermediate in advanced organic synthesis.[1] This document delineates its physicochemical properties, details robust synthetic protocols with mechanistic justifications, provides a thorough guide to its spectroscopic characterization, explores its chemical reactivity and synthetic applications, and outlines critical safety and handling procedures. The content herein is curated to provide researchers and development professionals with the practical and theoretical knowledge required to effectively utilize this compound in their work.

Core Physicochemical & Structural Properties

This compound is a primary alkyl halide featuring a methoxy group at the C2 position.[1] This unique arrangement of functional groups dictates its reactivity, allowing for selective transformations at the carbon-bromine bond while the ether linkage remains stable under many conditions.[1] Its moderate polarity and solubility profile make it compatible with a wide range of organic solvents.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24618-34-6 | [2][3] |

| Molecular Formula | C₅H₁₁BrO | [2][3] |

| Molecular Weight | 167.04 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| Boiling Point (Calculated) | 128.79 °C (401.94 K) | [1] |

| LogP (Calculated) | 1.8 | [2][4] |

| Aqueous Solubility (Calculated) | ~28 mg/L (LogS = -1.55) | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| SMILES | CCC(CBr)OC | [1] |

| InChI Key | ZDWMGSKUKFNYCX-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The most reliable and high-yielding synthesis of this compound involves the nucleophilic substitution of a precursor alcohol, 2-methoxybutan-1-ol. This approach offers superior control over side reactions compared to alternatives like direct halogenation.

Preferred Synthetic Route: Bromination of 2-methoxybutan-1-ol

The conversion of the primary hydroxyl group of 2-methoxybutan-1-ol into a bromide is efficiently achieved using phosphorus tribromide (PBr₃). This method is favored over using hydrobromic acid (HBr) because it avoids strongly acidic conditions that could promote carbocation rearrangements or ether cleavage, and it offers a more consistent stoichiometry for scalability.[1] The reaction proceeds via an Sₙ2 mechanism, resulting in a predictable inversion of stereochemistry if a chiral starting material is used.[1]

Caption: Synthetic pathway from 2-methoxybutan-1-ol.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion and product purity.

-

Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Preparation: Dissolve 2-methoxybutan-1-ol (1.0 eq) in anhydrous diethyl ether in the reaction flask. Cool the solution to 0-5 °C using an ice bath.

-

Brominating Agent Addition: Add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes. The low temperature is critical to suppress potential E2 elimination side reactions.[1]

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting alcohol.

-

Workup: Once the reaction is complete, slowly quench the reaction mixture by pouring it over crushed ice. Carefully add a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Distillation: Purify the crude product by vacuum distillation to yield this compound as a clear, colorless liquid. A yield of >75% can be expected with this method.[1]

Spectroscopic Characterization and Analysis

Accurate structural confirmation is paramount. The following spectroscopic data are characteristic of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Value | Rationale |

| ¹H NMR | -CH₂-Br | δ 3.4-3.6 ppm (dd) | Protons on the carbon adjacent to the electronegative bromine are deshielded. |

| -CH(O)- | δ 3.2-3.4 ppm (m) | Methine proton adjacent to the ether oxygen. | |

| -O-CH₃ | δ 3.3 ppm (s) | Singlet for the methoxy group protons. | |

| -CH₂-CH₃ | δ 1.5-1.7 ppm (m) | Methylene protons of the ethyl group. | |

| -CH₃ | δ 0.9-1.0 ppm (t) | Terminal methyl group protons. | |

| ¹³C NMR | -CH₂-Br | δ ~35-45 ppm | Carbon directly attached to bromine. |

| -CH(O)- | δ ~80-90 ppm | Carbon attached to the ether oxygen. | |

| -O-CH₃ | δ ~55-60 ppm | Methoxy carbon. | |

| -CH₂-CH₃ | δ ~25-30 ppm | Methylene carbon of the ethyl group. | |

| -CH₃ | δ ~10-15 ppm | Terminal methyl carbon. | |

| IR Spec. | C-O Stretch | 1080-1150 cm⁻¹ (strong) | Characteristic of the ether functional group. |

| C-Br Stretch | 500-600 cm⁻¹ (strong) | Characteristic of the primary alkyl bromide. | |

| C-H Stretch | 2850-3000 cm⁻¹ | Aliphatic C-H stretching. | |

| Mass Spec. | Molecular Ion | m/z 166 & 168 | Isotopic pattern (approx. 1:1 ratio) due to ⁷⁹Br and ⁸¹Br isotopes is a definitive indicator. |

| Fragmentation | Loss of Br• (m/z ~87), Loss of •OCH₃ | Common fragmentation pathways for this class of compounds. |

Note: NMR chemical shifts are predictions based on analogous structures and may vary depending on the solvent and instrument.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its predictable reactivity, primarily centered around the C-Br bond. As a primary alkyl halide, it is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[1] Under strongly basic and sterically hindered conditions, it can undergo bimolecular elimination (E2).

Caption: Competing Sₙ2 and E2 reaction pathways.

Key Applications in Synthesis:

-

Intermediate for Pharmaceuticals and Agrochemicals: The molecule serves as a building block for introducing the 2-methoxybutyl moiety into more complex target structures.[1]

-

Alkylation Reactions: The bromine atom acts as an excellent leaving group in substitution reactions with a wide range of nucleophiles (e.g., alkoxides, cyanides, amines), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

-

Grignard Reagent Formation: It can be converted into the corresponding Grignard reagent (2-methoxybutylmagnesium bromide) by reacting with magnesium metal. This organometallic reagent is a powerful nucleophile for creating new C-C bonds with carbonyls and other electrophiles.[1]

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling. Adherence to GHS safety protocols is mandatory.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | GHS Pictogram |

| Flammable Liquids | H226: Flammable liquid and vapor | 🔥 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | ❗ |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | ❗ |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | ❗ |

Source: PubChem[2]

Handling and Storage Recommendations:

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, flame-retardant chemical-resistant gloves, and a lab coat.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5][7]

-

In case of contact:

-

Skin: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[6]

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6]

-

Conclusion

This compound is a synthetically useful building block whose reactivity is well-defined by its primary alkyl halide and ether functionalities. Its straightforward synthesis and predictable reaction pathways make it a reliable intermediate for drug development and complex organic synthesis. Proper understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for its safe and effective application in a research and development setting.

References

-

Bromination of a highly electron-rich alkene such as 2-methoxybut... Pearson+. (2023-09-22). [Link]

-

This compound | C5H11BrO | CID 523983. PubChem, National Center for Biotechnology Information. [Link]

-

Draw the structure of the first intermediate in the reaction between BBr3 and 2-methoxybutane. Homework.Study.com. [Link]

-

(S)-1-Bromo-2-methylbutane | Cas 534-00-9. LookChem. [Link]

-

1-Bromo-2,2-dimethoxypropane Safety Data Sheet. Alfa Aesar. (2025-09-07). [Link]

-

(2S)-1-bromo-2-methoxybutane | C5H11BrO | CID 124389861. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. Buy this compound | 24618-34-6 [smolecule.com]

- 2. This compound | C5H11BrO | CID 523983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 24618-34-6 | ZAA61834 [biosynth.com]

- 4. (2S)-1-bromo-2-methoxybutane | C5H11BrO | CID 124389861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. merckmillipore.com [merckmillipore.com]

Introduction: A Versatile Reagent in Synthetic Chemistry

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-2-methoxybutane

This compound is a bifunctional organic compound featuring both an alkyl halide and an ether group. This unique structural arrangement makes it a valuable intermediate in a variety of organic syntheses, particularly in the development of pharmaceutical and agrochemical compounds.[1] Its reactivity is primarily dictated by the primary bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions, and the methoxy group, which influences the molecule's polarity, solubility, and steric profile.[1]

For researchers, drug development professionals, and synthetic chemists, a thorough understanding of the physical properties of this compound is paramount. These properties not only govern its behavior in reaction media and purification processes but also dictate the necessary conditions for its safe handling and storage. This guide provides a detailed examination of its core physical characteristics, supported by established scientific principles and detailed protocols for their experimental determination.

Molecular Structure and Physicochemical Identifiers

The logical starting point for understanding the physical properties of a compound is its molecular structure. This compound possesses a chiral center at the second carbon, meaning it can exist as (R) and (S) enantiomers.

Caption: Workflow for Micro-Reflux Boiling Point Determination.

Detailed Protocol:

-

Apparatus Setup: Add approximately 0.5 mL of this compound and a small magnetic stir bar to a 10x75 mm test tube. Clamp the test tube securely in a heating block on a stirrer/hotplate. 2. Thermometer Placement: Clamp a thermometer so that its bulb is positioned about 1 cm above the surface of the liquid. [2]3. Heating: Turn on the stirrer to ensure gentle, even heating. Begin heating the block slowly.

-

Observe Reflux: Watch for the formation of a "reflux ring"—a ring of condensing vapor on the inner wall of the test tube. This indicates that the liquid is boiling and its vapor is condensing. [2]5. Temperature Measurement: Carefully adjust the thermometer's height so the bulb is level with the top of the reflux ring. The temperature reading should stabilize. Record this stable temperature as the observed boiling point. 6. Completion: Once a stable reading is obtained, turn off the heat and allow the apparatus to cool down completely before disassembly.

Density Determination (Pycnometer or Volumetric Method)

Density is an intrinsic property that relates a substance's mass to the volume it occupies. This protocol uses standard laboratory equipment to determine this value accurately. [3][4] Causality: By precisely measuring the mass of a known volume of the liquid, the density can be calculated. Using an analytical balance and calibrated glassware minimizes measurement errors, ensuring the trustworthiness of the result. [4]

Caption: Workflow for Refractive Index Measurement.

Detailed Protocol:

-

Preparation and Calibration: Turn on the Abbe refractometer and ensure the circulating water bath is set to a constant temperature (typically 20.0 °C). Clean the surfaces of the upper and lower prisms using a soft lens tissue moistened with ethanol or acetone, then dry with a clean tissue. C[5]alibrate the instrument by measuring the refractive index of distilled water; it should read 1.3330 at 20 °C.

-

Sample Application: Open the hinged prism assembly. Using a clean pipette, place 2-3 drops of this compound onto the center of the lower prism. 3[6]. Close and Illuminate: Gently close the prisms and lock them. Position the light source to illuminate the prisms.

-

Initial Adjustment: Look into the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct boundary between light and dark regions.

-

Fine Adjustment: Rotate the fine adjustment knob to bring the boundary into sharp focus. If there is a colored fringe along the boundary, turn the dispersion correction knob until the boundary is a sharp, achromatic line.

-

Final Reading: Turn the adjustment knob to place the sharp boundary line exactly on the center of the crosshairs in the eyepiece. Press the button to display the reading and record the refractive index to four decimal places.

-

Cleanup: Immediately after the measurement, open the prisms and clean both surfaces thoroughly with a soft tissue and an appropriate solvent.

Safety and Handling

Based on GHS classifications, this compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.

[7]* Physical Hazards:

- H226: Flammable liquid and vapor. K[7]eep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment. *[8] Health Hazards:

- H315: Causes skin irritation. [7] * H319: Causes serious eye irritation. [7] * H335: May cause respiratory irritation. *[7] Recommended Personal Protective Equipment (PPE):

- Wear protective gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield. *[8] First Aid Measures:

- Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [9] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. [9] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

References

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Abbe's Refractometer (Procedure). Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Scribd. (n.d.). Micro-Method for Boiling Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Butane, 1-bromo-2-methoxy. Retrieved from [Link]

-

University of Leipzig. (n.d.). O5e “Index of Refraction of Liquids (Refractometry)”. Retrieved from [Link]

-

University of Technology. (n.d.). ABBE REFRACTOMETER. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-methoxybutane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-1-bromo-2-methoxybutane. National Center for Biotechnology Information. Retrieved from [Link]

-

Truman State University. (2009, August 11). Operating Instructions for Abbé Refractometers. Retrieved from [Link]

-

Alfa Aesar. (2025, September 7). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-butoxybutane. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Butane, 1-bromo-2-methoxy-. WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-methylbutane, (+)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-methoxybutane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-ethoxyhexane. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2021, July 29). Density Experiment Prenursing Chemistry Lab Instructional Video. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-nitrobutane. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz. (n.d.). 1-bromo-2-methylbutane. Retrieved from [Link]

-

YouTube. (2018, May 14). AS Chemistry: Haloalkanes Experiments. Retrieved from [Link]

-

Kingsborough Community College. (n.d.). Lab #1: Density & Measurement. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). The Density of Liquids and Solids (Experiment). Retrieved from [Link]

Sources

- 1. Buy this compound | 24618-34-6 [smolecule.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. chem.tamu.edu [chem.tamu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. hinotek.com [hinotek.com]

- 6. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 7. This compound | C5H11BrO | CID 523983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. echemi.com [echemi.com]

The Stereochemistry of 1-Bromo-2-methoxybutane: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Abstract

1-Bromo-2-methoxybutane is a chiral halogenated ether that serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and agrochemical applications. Its stereocenter at the C2 position dictates the three-dimensional arrangement of its substituents, which can profoundly influence the biological activity and pharmacological properties of its derivatives. This in-depth technical guide provides a comprehensive overview of the stereochemistry of this compound, encompassing its stereoisomers, stereoselective synthesis, methods of enantiomeric separation and characterization, and the implications of its stereochemistry on chemical reactivity. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of chiral molecules.

Introduction: The Significance of Chirality in this compound

This compound (C₅H₁₁BrO) possesses a single stereocenter at the second carbon atom, giving rise to a pair of enantiomers: (R)-1-bromo-2-methoxybutane and (S)-1-bromo-2-methoxybutane. These enantiomers are non-superimposable mirror images of each other and, while possessing identical physical properties in an achiral environment (e.g., boiling point, density, refractive index), they can exhibit distinct biological activities and interactions with other chiral molecules, such as enzymes and receptors.[1] Consequently, the ability to synthesize and characterize enantiomerically pure forms of this compound is of paramount importance in the development of stereochemically defined active pharmaceutical ingredients (APIs).

This guide will delve into the critical aspects of the stereochemistry of this compound, providing both theoretical understanding and practical guidance for the laboratory chemist.

Stereoisomers of this compound

The two enantiomers of this compound are depicted below:

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (R) and (S) configurations. For this compound, the priorities of the groups attached to the stereocenter (C2) are:

-

-OCH₃

-

-CH₂Br

-

-CH₂CH₃

-

-H

Stereoselective Synthesis

The preparation of enantiomerically enriched this compound relies on stereoselective synthetic methods. A common and effective strategy involves the nucleophilic substitution of an enantiomerically pure precursor, such as 2-methoxybutan-1-ol.

Synthesis via SN2 Reaction with Inversion of Configuration

The reaction of an enantiomerically pure alcohol with a brominating agent, such as phosphorus tribromide (PBr₃), typically proceeds via an Sₙ2 mechanism, resulting in a complete inversion of the stereocenter.[2][3] This provides a predictable and reliable method for accessing a specific enantiomer of the target molecule from the corresponding enantiomer of the starting alcohol.

Experimental Protocol: Synthesis of (R)-1-bromo-2-methoxybutane from (S)-2-methoxybutan-1-ol

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (S)-2-methoxybutan-1-ol and anhydrous diethyl ether.

-

Cooling: The reaction mixture is cooled to 0-5 °C in an ice bath.

-

Reagent Addition: A solution of phosphorus tribromide (PBr₃) in anhydrous diethyl ether is added dropwise to the stirred solution over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.[2]

-

Work-up: The reaction is carefully quenched by the slow addition of ice-water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield enantiomerically enriched (R)-1-bromo-2-methoxybutane.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: PBr₃ reacts violently with water. Anhydrous conditions are crucial to prevent the decomposition of the reagent and to avoid side reactions.

-

Low Temperature: The reaction is exothermic. Maintaining a low temperature (0-5 °C) minimizes the formation of elimination byproducts and enhances the selectivity of the Sₙ2 pathway.[2]

-

Diethyl Ether as Solvent: Diethyl ether is a relatively non-polar aprotic solvent that is suitable for Sₙ2 reactions and helps to stabilize the reaction intermediates.[2]

Enantiomeric Separation and Analysis

When a racemic or non-enantiomerically pure mixture of this compound is obtained, separation of the enantiomers is necessary. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale resolution of enantiomers.[4][5][6]

Chiral High-Performance Liquid Chromatography (HPLC)

The principle of chiral HPLC relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte.[7] This differential interaction leads to different retention times, allowing for their separation.

Protocol Development for Chiral HPLC Separation:

-

Column Screening: A range of commercially available chiral columns should be screened. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of a wide variety of chiral compounds.[6]

-

Mobile Phase Optimization: A normal-phase mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is commonly used. The ratio of the solvents is optimized to achieve baseline separation with reasonable retention times.

-

Parameter Adjustment: Other parameters such as flow rate and column temperature can be adjusted to fine-tune the separation.

Spectroscopic and Physical Characterization

Once the enantiomers are synthesized or separated, their purity and absolute configuration must be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In an achiral solvent, the ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers are identical. However, in the presence of a chiral solvating agent or a chiral lanthanide shift reagent, the enantiomers can be distinguished by NMR due to the formation of diastereomeric complexes.[4]

Expected ¹H NMR Spectral Features (in CDCl₃):

While specific spectral data for the individual enantiomers of this compound is not available, based on the structure and data from analogous compounds such as 1-bromo-2-methylbutane, the following proton signals can be anticipated:

| Protons | Chemical Shift (ppm, estimated) | Multiplicity |

| -CH₂Br | 3.4 - 3.6 | Doublet of doublets (dd) |

| -OCH₃ | 3.3 - 3.4 | Singlet (s) |

| -CH(OCH₃)- | 3.2 - 3.5 | Multiplet (m) |

| -CH₂CH₃ | 1.5 - 1.7 | Multiplet (m) |

| -CH₂CH₃ | 0.9 - 1.1 | Triplet (t) |

Expected ¹³C NMR Spectral Features (in CDCl₃):

| Carbon | Chemical Shift (ppm, estimated) |

| -CH(OCH₃)- | 80 - 85 |

| -OCH₃ | 55 - 60 |

| -CH₂Br | 35 - 40 |

| -CH₂CH₃ | 25 - 30 |

| -CH₂CH₃ | 10 - 15 |

Chiroptical Properties: Optical Rotation

The most direct method for distinguishing between enantiomers is by measuring their optical rotation using a polarimeter. Enantiomers rotate the plane of polarized light to an equal but opposite extent. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration).

While the specific rotation values for (R)- and (S)-1-bromo-2-methoxybutane are not reported in the literature, it is expected that the (R)-enantiomer will have a specific rotation that is equal in magnitude but opposite in sign to the (S)-enantiomer. The determination of these values would require experimental measurement of the purified enantiomers.

Stereochemistry and Reaction Mechanisms

The stereocenter in this compound can influence the outcome of subsequent chemical reactions. Understanding the interplay between the substrate's stereochemistry and the reaction mechanism is crucial for predictable and controlled synthesis.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions via both Sₙ1 and Sₙ2 pathways, depending on the reaction conditions.

-

Sₙ2 Reactions: These reactions are stereospecific and proceed with a complete inversion of configuration at the stereocenter.[3][8] This is a powerful tool for inverting the stereochemistry of a chiral center in a controlled manner.

-

Sₙ1 Reactions: If the reaction proceeds through an Sₙ1 mechanism, a planar carbocation intermediate is formed, which can be attacked by the nucleophile from either face. This typically leads to a racemic or near-racemic mixture of products, resulting in a loss of stereochemical information.

Elimination Reactions

This compound can also undergo elimination reactions (E1 and E2) to form alkenes. The stereochemistry of the starting material can influence the regioselectivity and stereoselectivity of the elimination process, particularly in E2 reactions which often favor an anti-periplanar arrangement of the leaving group and the abstracted proton.

Conclusion

The stereochemistry of this compound is a critical consideration for its application in modern organic synthesis. This guide has provided a detailed overview of its stereoisomers, methods for their stereoselective synthesis, and techniques for their separation and characterization. A thorough understanding of the principles outlined herein will enable researchers and drug development professionals to effectively utilize this chiral building block in the design and synthesis of novel, stereochemically pure molecules with desired biological functions. Further experimental work is warranted to determine the specific chiroptical properties and detailed spectroscopic data of the individual enantiomers, which will undoubtedly enhance the utility of this important synthetic intermediate.

References

-

Chiralpedia. Part 5: Stereoselective and Stereospecific Synthesis. [Link]

-

Slideshare. Stereoselective and stereospecific reactions. [Link]

-

Stereochemistry II. Stereospecific Reactions. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

Wikipedia. Stereospecificity. [Link]

-

Master Organic Chemistry. Stereoselective and Stereospecific Reactions. [Link]

-

Zaggout, F. R. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 17(3), 1443. [Link]

-

YouTube. Proton NMR spectrum of 1-bromo-2-methylbutane: Simulated and Real Spectra Analysis. [Link]

-

PubChem. (2S)-1-bromo-2-methoxybutane. [Link]

-

PubChemLite. This compound (C5H11BrO). [Link]

-

MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

Sources

- 1. (S)-1-Bromo-2-methylbutane(534-00-9) 1H NMR spectrum [chemicalbook.com]

- 2. Buy this compound | 24618-34-6 [smolecule.com]

- 3. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]

- 4. benchchem.com [benchchem.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. asianpubs.org [asianpubs.org]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: The Significance of Chirality at C2 in 1-Bromo-2-methoxybutane

An In-Depth Technical Guide to the Chirality of 1-Bromo-2-methoxybutane at the C2 Stereocenter

This compound is a functionalized alkane that serves as a valuable building block in organic synthesis.[1] Its utility is profoundly influenced by the stereochemistry at the second carbon (C2) of its butane backbone. This carbon atom is a stereocenter, meaning it is bonded to four different substituent groups, rendering the molecule chiral. The presence of this chiral center dictates that this compound can exist as a pair of non-superimposable mirror images known as enantiomers. For researchers in drug development and fine chemical synthesis, controlling and characterizing the absolute configuration at this center is paramount, as different enantiomers of a molecule often exhibit distinct biological activities and physical properties. This guide provides a comprehensive technical overview of the principles, determination, and practical considerations surrounding the chirality of this compound at C2.

Part 1: Defining the Absolute Configuration at C2

The absolute spatial arrangement of the substituents around the C2 stereocenter is unambiguously defined using the Cahn-Ingold-Prelog (CIP) priority rules.[2][3] This systematic process assigns a descriptor, either (R) from the Latin rectus for right or (S) from sinister for left, to the chiral center.

Assigning Substituent Priorities

The assignment process begins by prioritizing the four groups directly attached to the C2 carbon: a hydrogen atom (H), an ethyl group (-CH2CH3), a methoxy group (-OCH3), and a bromomethyl group (-CH2Br).

The Prioritization Protocol (Based on CIP Rules):

-

Examine Directly Attached Atoms: Priority is assigned based on the atomic number of the atom directly bonded to the stereocenter. A higher atomic number confers higher priority.[2][4][5]

-

Oxygen (in -OCH3) has an atomic number (Z=8).

-

Carbon (in -CH2CH3 and -CH2Br) has an atomic number (Z=6).

-

Hydrogen (H) has the lowest atomic number (Z=1) and is therefore the lowest priority group.

-

-

Resolve Ties by Moving Outward: When there is a tie in atomic number (as with the two carbon-based groups), we proceed along the substituent chains until the first point of difference is found.[4][6]

-

For the bromomethyl group (-CH2Br) , the carbon is bonded to one Bromine (Z=35) and two Hydrogens (Z=1).

-

For the ethyl group (-CH2CH3) , the carbon is bonded to one Carbon (Z=6) and two Hydrogens (Z=1).

-

Comparing the atoms at this first point of difference, Bromine (Z=35) has a much higher atomic number than Carbon (Z=6). Therefore, the bromomethyl group has higher priority than the ethyl group.

-

This systematic analysis leads to the priority assignments summarized in the table below.

| Priority | Substituent Group | Rationale for Assignment |

| 1 (Highest) | -OCH3 (Methoxy) | The directly attached Oxygen (Z=8) has the highest atomic number among C, O, and H.[2] |

| 2 | -CH2Br (Bromomethyl) | The carbon is attached to a Bromine atom (Z=35), which takes precedence over the Carbon atom (Z=6) in the ethyl group. |

| 3 | -CH2CH3 (Ethyl) | The carbon is attached to another Carbon (Z=6). |

| 4 (Lowest) | -H (Hydrogen) | Hydrogen (Z=1) has the lowest atomic number.[3] |

Determining the (R) and (S) Configurations

With priorities established, the (R) or (S) designation is determined by orienting the molecule so that the lowest-priority group (Priority 4, -H) points away from the viewer. The configuration is then assigned based on the direction of the arc drawn from Priority 1 to 2 to 3.

-

(R)-1-bromo-2-methoxybutane: If the arc proceeds in a clockwise direction.

-

(S)-1-bromo-2-methoxybutane: If the arc proceeds in a counter-clockwise direction.

The following diagram illustrates the three-dimensional structures of both enantiomers and the assignment of their respective configurations.

Figure 1: 3D representation of (R) and (S) enantiomers of this compound.

Part 2: Synthesis and Stereochemical Control

The stereochemical outcome of this compound synthesis is critically dependent on the chosen synthetic route and the nature of the starting materials.

Synthesis from an Achiral Precursor

If this compound is synthesized from an achiral starting material, such as through the bromination of 2-methoxybutane, the product will be a racemic mixture. A racemic mixture contains equal amounts of the (R) and (S) enantiomers and is optically inactive.

Stereospecific Synthesis from a Chiral Precursor

A common and controllable method for synthesizing this compound involves the nucleophilic substitution of a chiral alcohol precursor, such as 2-methoxybutan-1-ol.[1]

Protocol: Synthesis via Nucleophilic Substitution

-

Precursor Selection: Begin with an enantiomerically pure sample of either (R)- or (S)-2-methoxybutan-1-ol.

-

Reagent Choice: React the alcohol with phosphorus tribromide (PBr₃) in an anhydrous ether solvent at low temperatures (e.g., 0–5 °C).[1]

-

Causality: Using PBr₃ is advantageous over reagents like HBr as it minimizes acid-catalyzed side reactions such as carbocation formation and rearrangement. The reaction proceeds via an Sₙ2 mechanism .[1]

-

-

Mechanism and Stereochemical Outcome: The Sₙ2 mechanism involves a backside attack by the bromide nucleophile on the carbon bearing the hydroxyl group (which is first converted to a good leaving group by PBr₃). This backside attack results in a predictable inversion of configuration at the stereocenter.

-

Starting with (S)-2-methoxybutan-1-ol will yield (R)-1-bromo-2-methoxybutane.

-

Starting with (R)-2-methoxybutan-1-ol will yield (S)-1-bromo-2-methoxybutane.

-

-

Workup and Purification: The reaction mixture is typically worked up by quenching with water or a mild base, followed by extraction and purification via distillation to isolate the final product.

Part 3: Experimental Determination of Chirality

Once synthesized, the stereochemical identity and purity of the this compound sample must be confirmed experimentally.

Polarimetry: Measuring Optical Activity

Enantiomers are distinguished by their ability to rotate the plane of polarized light in equal but opposite directions.[7] This property, known as optical activity, is measured using a polarimeter.

-

Dextrorotatory (+): An enantiomer that rotates light clockwise.

-

Levorotatory (-): An enantiomer that rotates light counter-clockwise.

It is crucial to note that there is no direct correlation between the (R)/(S) designation and the sign of optical rotation (+)/(-); this must be determined experimentally.[7]

Experimental Protocol: Measurement of Specific Rotation

-

Sample Preparation: Prepare a solution of the purified this compound of known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol or chloroform).

-

Instrument Calibration: Calibrate the polarimeter using a blank (pure solvent) to set the zero point.

-

Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the sample solution. Measure the observed angle of rotation (α).

-

Calculation of Specific Rotation [α]: The specific rotation is a standardized physical constant for a chiral compound under specific conditions (temperature and wavelength, typically the sodium D-line at 20°C). It is calculated as: [α] = α / (l × c)

Data Interpretation:

| Enantiomer | Predicted Sign of Rotation | Expected Magnitude of [α] |

| (R)-1-bromo-2-methoxybutane | (+) or (-) | |

| (S)-1-bromo-2-methoxybutane | Opposite of (R) form | |

| Racemic Mixture | 0 | 0° |

Advanced Analytical Techniques

For more complex mixtures or for absolute confirmation, other methods are employed:

-

Chiral Chromatography (HPLC or GC): This technique uses a chiral stationary phase to physically separate the (R) and (S) enantiomers, allowing for their quantification and the determination of enantiomeric excess (ee).

-

NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the protons in the (R) and (S) enantiomers, which are chemically equivalent in a standard NMR spectrum, become diastereotopically shifted, allowing for their distinct observation and integration.

The following workflow diagram outlines the comprehensive process for the synthesis and stereochemical analysis of this compound.

Sources

- 1. Buy this compound | 24618-34-6 [smolecule.com]

- 2. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. aklectures.com [aklectures.com]

- 6. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 7. ochem.weebly.com [ochem.weebly.com]

- 8. Conformational effects on optical rotation. 2-Substituted butanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

(R)-1-Bromo-2-methoxybutane and (S)-1-Bromo-2-methoxybutane enantiomers

An In-depth Technical Guide to the Enantiomers of 1-Bromo-2-methoxybutane

Foreword: Chirality in Modern Synthesis

In the landscape of pharmaceutical and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of function. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different biological activities and physical properties. One enantiomer of a drug may be therapeutic, while its counterpart could be inactive or dangerously toxic. Therefore, the ability to synthesize, separate, and analyze stereoisomers with absolute certainty is a cornerstone of modern chemical research. This guide focuses on the (R)- and (S)-enantiomers of this compound, versatile chiral building blocks, to provide researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the causality behind synthetic strategies, the intricacies of stereospecific analysis, and the practical application of these valuable synthons.

Physicochemical and Stereochemical Properties

(R)- and (S)-1-bromo-2-methoxybutane are chiral haloalkanes. The stereocenter is located at the second carbon (C2), which is bonded to a hydrogen atom, an ethyl group, a methoxy group, and a bromomethyl group. As enantiomers, they share identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral entities.

Structural Representation

The mirror-image relationship between the (R) and (S) enantiomers is the defining feature of their stereochemistry.

Quantitative Physical Properties

The following table summarizes the key physical and computed properties for this compound.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₅H₁₁BrO | PubChem[2] |

| Molecular Weight | 167.04 g/mol | PubChem[2][3] |

| Boiling Point (Calculated) | 128.79 °C (401.94 K) | Smolecule[1] |

| Kovats Retention Index | 846 (Semi-standard non-polar) | PubChem[2] |

| LogP (Octanol/Water) | 1.8 | PubChem[3] |

| Water Solubility (Calculated) | ~28 mg/L | Smolecule[1] |

| CAS Number (Racemate) | 24618-34-6 | PubChem[2] |

Synthesis of Enantiopure this compound

The synthesis of a single enantiomer can be approached in two primary ways: enantioselective synthesis, which creates the desired stereocenter directly, or the synthesis of a racemic mixture followed by chiral resolution. For a molecule like this compound, a highly effective and common strategy involves a stereospecific reaction from an enantiopure precursor.

Stereospecific Synthesis from Chiral Alcohols (Field-Proven Method)

This approach leverages the readily available pool of chiral alcohols and employs a reaction known to proceed with a predictable stereochemical outcome. The SN2 reaction is a cornerstone of stereospecific synthesis because it proceeds via a concerted mechanism that results in the inversion of the stereocenter.[4]

Core Principle: Starting with an enantiopure alcohol, such as (R)-2-methoxybutan-1-ol, the hydroxyl group can be converted into a good leaving group and subsequently displaced by a bromide nucleophile. The use of phosphorus tribromide (PBr₃) is particularly effective.

Causality of Reagent Choice:

-

Phosphorus Tribromide (PBr₃): This reagent is preferred over hydrobromic acid (HBr) for this transformation for several key reasons.[1] PBr₃ reacts with the alcohol to form a phosphite ester intermediate, making the hydroxyl group an excellent leaving group. The subsequent attack by the bromide ion (formed in situ) occurs via a clean SN2 pathway.[1] This avoids the formation of carbocation intermediates, which could lead to racemization or rearrangement, a significant risk with HBr, especially for secondary alcohols.[1]

-

Anhydrous Diethyl Ether: A non-polar, aprotic solvent is crucial. It effectively solubilizes the reactants while not interfering with the nucleophilic attack, stabilizing the intermediates without solvating the nucleophile to the point of reducing its reactivity.[1]

-

Low Temperature (0–5 °C): Running the reaction at a reduced temperature is a critical control measure to suppress side reactions, particularly the E2 elimination pathway which would yield butenes.[1]

Detailed Experimental Protocol:

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with (R)-2-methoxybutan-1-ol (1.0 eq). Anhydrous diethyl ether is added as the solvent.

-

Cooling: The flask is cooled to 0 °C in an ice-water bath.

-

Reagent Addition: Phosphorus tribromide (0.35 eq), dissolved in anhydrous diethyl ether, is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: The reaction mixture is stirred at 0-5 °C for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, the mixture is slowly poured over crushed ice to quench the excess PBr₃.

-

Extraction: The organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield the pure (S)-1-bromo-2-methoxybutane.

This protocol is a self-validating system as the enantiomeric purity of the product, checked via chiral GC or HPLC, directly validates the stereospecificity of the SN2 reaction.

Analytical Methodologies for Enantiomeric Discrimination

Distinguishing and quantifying enantiomers is impossible in an achiral environment. Therefore, analysis relies on introducing a chiral element to create diastereomeric interactions, which have different physical properties. Chiral chromatography is the gold standard for this purpose.[5][6]

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, chiral GC offers high resolution, speed, and sensitivity.[5][7]

Core Principle: The sample is vaporized and passed through a capillary column coated with a Chiral Stationary Phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation.[5][8] Cyclodextrin-based CSPs are particularly effective for resolving halogenated alkanes.[7]

Detailed Experimental Protocol (Hypothetical Method):

-

Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A cyclodextrin-based chiral capillary column (e.g., containing a derivative of β-cyclodextrin) is recommended. Dimensions: 30 m length x 0.25 mm internal diameter, 0.25 µm film thickness.[7]

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the this compound sample in a volatile solvent like dichloromethane or hexane.[7]

-

GC Conditions:

-

Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.

-

Injector Temperature: 220 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 120 °C.

-

Injection Volume: 1 µL with a 50:1 split ratio.

-

-

Validation and Analysis:

-

Inject a racemic standard to determine the retention times for both the (R) and (S) enantiomers and to calculate the resolution factor.

-

Inject the synthesized sample.

-

The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers using the formula: % ee = |(A_S - A_R) / (A_S + A_R)| * 100.

-

Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile alternative, applicable to a broader range of compounds.[5][9] For non-polar analytes like this compound, normal-phase chromatography is typically employed.

Core Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid Chiral Stationary Phase (CSP). As with GC, differential interactions with the CSP cause the enantiomers to travel through the column at different rates.[9] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective for a wide range of chiral separations.[10]

Typical HPLC Method Parameters:

| Parameter | Recommended Setting | Rationale |

| Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralcel® OD-H) | Provides excellent selectivity for non-polar compounds through steric interactions and hydrogen bonding.[10] |

| Mobile Phase | n-Hexane / Isopropanol (99:1, v/v) | A low-polarity mobile phase enhances the chiral recognition interactions between the analyte and the CSP.[5][10] |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate for good resolution without excessive run times.[5] |

| Column Temperature | 25 °C | Ambient temperature is often a good starting point; temperature can be adjusted to optimize selectivity. |

| Detection | Refractive Index (RI) or UV (low λ, ~210 nm) | The analyte lacks a strong chromophore, making RI detection a robust choice. UV may be used at low wavelengths.[5][10] |

Stereospecific Reactivity and Applications

The primary value of (R)- and (S)-1-bromo-2-methoxybutane lies in their utility as chiral synthons. Their defined stereochemistry can be transferred to a new, more complex molecule through stereospecific reactions.

Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound is an excellent substrate for SN2 reactions.[1] When a pure enantiomer is used as the starting material, the reaction proceeds with complete inversion of configuration at the stereocenter, allowing for the predictable synthesis of other chiral molecules.[4][11]

-

Example Application: Reaction of (S)-1-bromo-2-methoxybutane with a nucleophile like sodium azide (NaN₃) would stereospecifically yield (R)-1-azido-2-methoxybutane. This product can be further transformed, for instance, by reduction to the corresponding chiral amine, a common functional group in pharmaceuticals.

Formation of Organometallic Reagents

The enantiomers can be used to prepare chiral Grignard reagents by reacting them with magnesium metal. These reagents are potent nucleophiles used to form new carbon-carbon bonds with high enantioselectivity, making them invaluable in asymmetric synthesis.[12]

-

Example Application: (S)-1-bromo-2-methoxybutane reacts with magnesium to form (S)-(2-methoxybutyl)magnesium bromide. This chiral Grignard reagent can then be added to a prochiral ketone or aldehyde to generate a new chiral alcohol with a predictable diastereomeric ratio.

Conclusion

(R)- and (S)-1-bromo-2-methoxybutane are more than just simple haloalkanes; they are precision tools for the construction of complex chiral molecules. Understanding the causality behind their stereospecific synthesis, the principles of their analytical separation, and the predictability of their reactions is essential for any scientist engaged in the fields of organic synthesis and drug development. By leveraging robust methodologies like SN2 synthesis from chiral precursors and meticulous analysis via chiral chromatography, researchers can confidently incorporate these building blocks into their synthetic strategies, advancing the creation of novel, enantiopure compounds.

References

-

This compound | C5H11BrO | CID 523983 , PubChem, National Center for Biotechnology Information. [Link]

-

(2S)-1-bromo-2-methoxybutane | C5H11BrO | CID 124389861 , PubChem, National Center for Biotechnology Information. [Link]

-

2-Bromo-1-methoxybutane | C5H11BrO | CID 523992 , PubChem, National Center for Biotechnology Information. [Link]

-

Ethane, 1-bromo-2-methoxy- , NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

-